![molecular formula C16H13ClN2O2S B2934548 3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide CAS No. 946322-62-9](/img/structure/B2934548.png)

3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

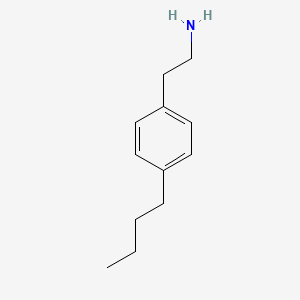

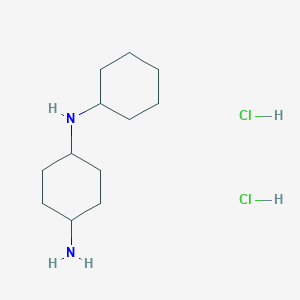

The compound “3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide” is a heterocyclic compound. It is an active pharmaceutical intermediate . It is a part of the thiophene and isoxazole families, both of which have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring and an isoxazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Benzo[b]thiophen-2-yl-hydrazonoesters, related to the given compound, have been synthesized and investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of diverse derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research highlights the versatility of these compounds in synthetic chemistry (Mohareb et al., 2004).

Antimicrobial Evaluation

- In a study exploring the antimicrobial properties of similar compounds, a series of thiophene-2-carboxamides showed significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Talupur et al., 2021).

Spectroscopic Studies

- The absorption and fluorescence spectra of carboxamides, closely related to the compound , were studied. These compounds, including various chloro and methoxy substituted benzo[b]thiophene-3-carboxamides, showed differences in dipole moments between their ground and excited states, revealing insights into their photophysical properties (Patil et al., 2011).

Molecular Synthesis and Applications

- Novel thiophene derivatives synthesized from tetrahydrobenzo[b]thiophene-3-carboxamide exhibited a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. This study underscores the broad spectrum of potential therapeutic applications of these compounds (Amr et al., 2010).

Nonlinear Optical Properties

- Tetrazolate-yl acylamide tectons, structurally related to the compound, have been used in the synthesis of crystalline coordination networks. These networks exhibited significant second harmonic generation efficiencies, indicating their potential use in nonlinear optical applications (Liao et al., 2013).

Structural and Conformational Studies

- Research on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share structural similarities with the compound, revealed insights into their molecular conformations and modes of supramolecular aggregation. This research contributes to the understanding of molecular interactions and crystal engineering (Sagar et al., 2018).

Mecanismo De Acción

Target of action

They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The therapeutic effects of thiophene and isoxazole derivatives are often due to their interaction with various enzymes and receptors in the body .

Biochemical pathways

Thiophene and isoxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiophene and isoxazole derivatives generally have good bioavailability and are often well-absorbed in the body .

Result of action

Thiophene and isoxazole derivatives can have a variety of effects depending on their specific targets .

Action environment

External factors such as smoke, diet, alcohol, and some drugs can affect the efficiency of the protective systems against reactive oxygen species, resulting in disturbances of the redox equilibrium established under healthy conditions .

Propiedades

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-13-10-6-2-4-8-12(10)22-14(13)15(20)18-16-9-5-1-3-7-11(9)19-21-16/h2,4,6,8H,1,3,5,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWALZREQRWXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)

![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)

![Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate](/img/structure/B2934469.png)

![4,7-Dichloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2934470.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2934471.png)

![(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2934480.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2934481.png)